3,3,3-三氟丙炔

描述

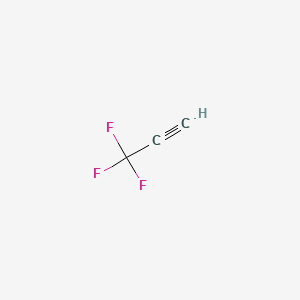

3,3,3-Trifluoropropyne is a chemical compound with the molecular formula C3HF3 . It has an average mass of 94.035 Da and a monoisotopic mass of 94.003036 Da .

Synthesis Analysis

Chlorotrifluoropropene isomers including 1-chloro-3,3,3-trifluoroproene (HCFO-1233zd (Z/E)) and 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) were adopted as the dehydrochlorination materials to produce 3,3,3-trifluoropropyne (TFPY) by one-pot method .

Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoropropyne consists of three carbon atoms, one hydrogen atom, and three fluorine atoms .

Physical And Chemical Properties Analysis

3,3,3-Trifluoropropyne has a density of 1.2±0.1 g/cm³ . Its boiling point is -48.3±35.0 °C at 760 mmHg . The vapour pressure is 8627.5±0.1 mmHg at 25°C . The enthalpy of vaporization is 20.0±3.0 kJ/mol . The flash point is -94.5±13.9 °C . The index of refraction is 1.291 . The molar refractivity is 14.2±0.3 cm³ .

科学研究应用

Absorption Refrigeration Systems

3,3,3-Trifluoropropyne has shown promising potential in absorption refrigeration systems (ARS). The working pairs composed of hydrofluoroolefins (HFOs) and ionic liquids (ILs) have been studied for their use in ARS. Specifically, the solubility of 3,3,3-trifluoropropyne in 1-hexyl-3-methyl-imidazolium trifluoromethanesulfonate ([hmim][TfO]) and 1-octyl-3-methyl-imidazolium trifluoromethanesulfonate ([omim][TfO]) ILs has been experimentally determined .

Synthesis of β-Trifluoromethylstyrenes

3,3,3-Trifluoropropyne can be used in the synthesis of β-Trifluoromethylstyrenes. The readily available and inexpensive 2-bromo-3,3,3-trifluoropropene (BTP), a non-ozone depleting reagent, was used as a reservoir of 3,3,3-trifluoropropyne. This approach allowed the monofunctionalization of a panel of heteroarenes in a safe and scalable manner .

Gas Phase Thermochemistry

3,3,3-Trifluoropropyne is used in gas phase thermochemistry studies. These studies provide valuable data for understanding the behavior of this compound in various conditions .

Photolysis Studies

The photolysis of 3,3,3-Trifluoropropyne has been studied. These studies provide insights into the behavior of this compound when exposed to light .

安全和危害

According to the safety data sheet, it is advised to keep away from heat, sparks, open flames, and hot surfaces . It is also recommended not to breathe the gas and to get medical advice or attention if you feel unwell . In case of a leaking gas fire, it is advised not to extinguish unless the leak can be stopped safely .

属性

IUPAC Name |

3,3,3-trifluoroprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3/c1-2-3(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDFNJUWGIQQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216298 | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3,3,3-Trifluoropropyne | |

CAS RN |

661-54-1 | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoropropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3,3,3-trifluoropropyne, also known as trifluoromethylacetylene, has the molecular formula C3HF3 and a molecular weight of 94.02 g/mol. []

ANone: Researchers have utilized various spectroscopic techniques to characterize 3,3,3-trifluoropropyne, including:

- Nuclear Magnetic Resonance (NMR): Provides information about the relative geometry and coupling constants of the molecule. Studies have been conducted using different nematic liquid crystals as solvents. []

- Infrared (IR) Spectroscopy: Offers insights into the vibrational modes of the molecule, particularly the C≡C and C-F stretches. [, , ]

- Raman Spectroscopy: Complementary to IR, providing additional information on vibrational modes. []

- Microwave Spectroscopy: Allows for the determination of rotational constants and structural parameters, including bond lengths and angles. High-resolution studies have been performed on various isotopomers of the molecule. [, , ]

- X-ray Photoelectron Spectroscopy (XPS): Provides information about the core-electron binding energies, shedding light on the electronic structure and charge distribution within the molecule. High-resolution studies have been conducted to investigate the effects of the trifluoromethyl group on the electronic structure. [, ]

ANone: The provided research papers focus primarily on the chemical reactivity and spectroscopic properties of 3,3,3-trifluoropropyne. There isn't specific information available on its material compatibility in these studies.

A: While 3,3,3-trifluoropropyne itself is not typically used as a catalyst, its complexes with transition metals, particularly rhodium, have demonstrated catalytic activity in hydroboration reactions. [] These reactions enable the selective synthesis of valuable borylated building blocks.

A: Yes, ab initio calculations have been employed to study the electronic structure of 3,3,3-trifluoropropyne, particularly in the context of understanding its core-electron binding energies and gas-phase acidity. [, ] These calculations have provided insights into the charge distribution within the molecule and the effects of the trifluoromethyl group.

A: The trifluoromethyl group, being highly electronegative, significantly influences the reactivity of 3,3,3-trifluoropropyne. Studies on the hydration kinetics of substituted phenylacetylenes indicate that the trifluoromethyl group in 3,3,3-trifluoropropyne has a deactivating effect, making its hydration approximately 100 times slower compared to unsubstituted phenylacetylene. [] Additionally, the C 1s --> Rydberg transitions in trifluoropropyne shift to lower energy compared to propyne, while the valence transitions show only minor changes. [] This highlights the distinct electronic effects of the trifluoromethyl group on different types of electronic transitions.

A: One efficient method involves a two-step process: (1) converting aldehydes (ArCHO) to 1-aryl-3,3,3-trifluoro-1-chloropropenes (ArCH=CClCF3) and (2) subsequent dehydrochlorination using strong bases like sodium tert-butoxide or sodium amide. [] Another approach involves reacting 3,3,3-trifluoropropyne with hydrogen fluoride at elevated temperatures. []

ANone: 3,3,3-Trifluoropropyne readily reacts with various transition metal complexes, forming a diverse range of organometallic compounds:

- Iron Complexes: Reacts with pentacarbonyliron to form a stable tricarbonylbis(trifluoromethyl)cyclopentadieneiron complex. []

- Cobalt Complexes: Forms bridging alkyne complexes with octacarbonyldicobalt, including Co2(CO)6(CF3CCH) and Co2(CO)4(CF3CCH)3. []

- Rhodium Complexes: Yields complexes such as [Rh(C≡CCF3)(PEt3)3] and fac-[RhH(C≡CCF3)2(PEt3)3] when reacted with rhodium(I) complexes. []

- Platinum Complexes: Reacts with (Ph3P)4Pt to form (Ph3P)2Pt(CF3C2H), showcasing its ability to form complexes with platinum. []

- Nickel Complexes: Forms [π-C5H5Ni]2(CF3C2H) upon reaction with cobaltocene, demonstrating its interaction with nickel. []

ANone: Yes, 3,3,3-trifluoropropyne serves as a valuable building block for synthesizing various trifluoromethylated compounds:

- Diels-Alder Reactions: Acts as a dienophile in Diels-Alder reactions, enabling the incorporation of the trifluoromethyl group into cyclic structures. [, ]

- Copper-Catalyzed Cycloadditions: Participates in copper-catalyzed [3 + 2]-cycloaddition reactions with azomethine imines, providing a route to trifluoromethylated pyrazolo[1,2-a]pyrazol-1(5H)-one derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)

![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)

![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)